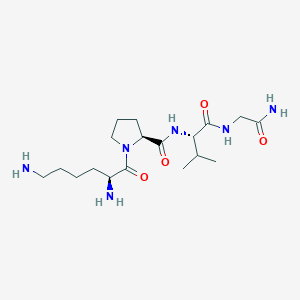
Cerium--manganese (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium–manganese (1/5) is a mixed metal oxide compound consisting of cerium and manganese in a 1:5 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium–manganese (1/5) can be synthesized using several methods, including:
Co-precipitation: This method involves the simultaneous precipitation of cerium and manganese salts from an aqueous solution using a precipitating agent such as sodium carbonate.
Sol-gel Techniques: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, allowing for the formation of mixed metal oxides.
Thermal Decomposition: This method involves the thermal decomposition of precursor compounds to form the desired mixed oxide.
Micro-emulsion Procedures: This involves the formation of micro-emulsions to control the size and distribution of the resulting nanoparticles.
Industrial Production Methods: Industrial production of cerium–manganese (1/5) typically involves large-scale co-precipitation and thermal decomposition methods due to their scalability and cost-effectiveness .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, where the oxidation state of manganese decreases.
Substitution: Substitution reactions can occur where manganese ions replace cerium ions in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and carbon monoxide are typical reducing agents.
Reaction Conditions: Reactions often occur at elevated temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed:
Oxidation Products: Formation of higher oxidation state manganese oxides and cerium oxides.
Reduction Products: Formation of lower oxidation state manganese oxides and cerium oxides.
Applications De Recherche Scientifique
Cerium–manganese (1/5) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cerium–manganese (1/5) exerts its effects involves:
Antioxidant Properties: The compound can eliminate reactive oxygen species (ROS) and facilitate the polarization of macrophages from a pro-inflammatory phenotype to an anti-inflammatory phenotype.
Molecular Targets and Pathways: The compound targets oxidative stress pathways and inflammatory pathways, modulating the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF).
Comparaison Avec Des Composés Similaires
Cerium Oxide (CeO2): Known for its catalytic and antioxidant properties, used in similar applications but lacks the synergistic effects provided by manganese.
Manganese Oxide (MnO2): Used as a catalyst and in battery materials, but does not offer the same level of catalytic efficiency as the cerium–manganese combination.
Uniqueness: Cerium–manganese (1/5) is unique due to its enhanced catalytic properties, which result from the synergistic interaction between cerium and manganese ions. This interaction increases the concentration of oxygen vacancies and improves the compound’s oxygen-storage release capacity, making it more effective in various catalytic processes .
Propriétés
Numéro CAS |
60495-76-3 |
|---|---|
Formule moléculaire |
CeMn5 |
Poids moléculaire |
414.806 g/mol |
Nom IUPAC |
cerium;manganese |
InChI |
InChI=1S/Ce.5Mn |
Clé InChI |
YOSLGHBNHHKHST-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Mn].[Mn].[Mn].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)

![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
